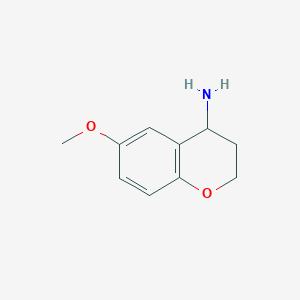

6-Methoxychroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

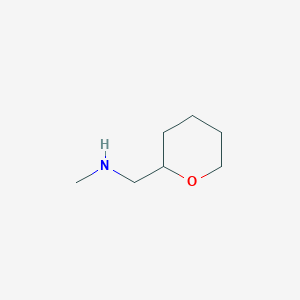

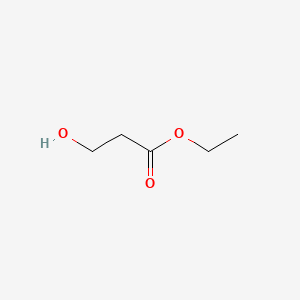

6-Methoxychroman-4-amine, also known as (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine, is a compound with the molecular formula C10H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 6-Methoxychroman-4-amine is represented by the InChI code1S/C10H13NO2/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 . The molecular weight of the compound is 179.22 . Physical And Chemical Properties Analysis

6-Methoxychroman-4-amine has a molecular weight of 179.22 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 270.1ºC at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Reactivity

6-Methoxychroman-4-amine serves as a precursor in synthetic chemistry for the development of various compounds with potential applications in medicinal chemistry and materials science. For example, it has been used in the synthesis of Agelasine analogs, demonstrating variations in amino/imino tautomer ratios and alkylation reactions, which are crucial for designing compounds with specific biological activities (Roggen & Gundersen, 2008). Additionally, it has been involved in the creation of antineoplastic agents, indicating its value in cancer research by inhibiting tubulin polymerization and affecting cancer cell growth (Pettit et al., 2003).

Copolymerization and Material Science Applications

In material science, derivatives of 6-Methoxychroman-4-amine have been utilized in the copolymerization processes. For instance, amine-bis(phenolate) chromium(III) complexes incorporating derivatives catalyze the copolymerization of cyclohexene oxide and carbon dioxide, yielding low molecular weight polycarbonates with narrow dispersities, showing its application in developing eco-friendly materials (Devaine-Pressing et al., 2015).

Biological and Pharmaceutical Research

The compound's derivatives have demonstrated significant biological activities. For instance, methoxy substituted bis-1,2,4-triazole derivatives have shown antimicrobial, antielastase, antiurease, and antioxidant activities, highlighting the potential of 6-Methoxychroman-4-amine derivatives in developing new therapeutic agents (Sokmen et al., 2013). Moreover, novel fluorophores derived from it have been explored for biomedical analysis due to their strong fluorescence in a wide pH range, stability, and potential as fluorescent labeling reagents, which could be beneficial for diagnostic and analytical purposes (Hirano et al., 2004).

Safety and Hazards

6-Methoxychroman-4-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510002 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxychroman-4-amine | |

CAS RN |

81816-60-6 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)